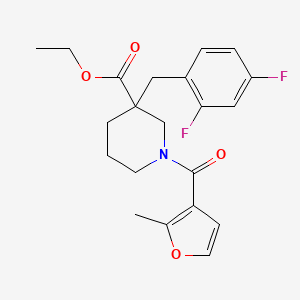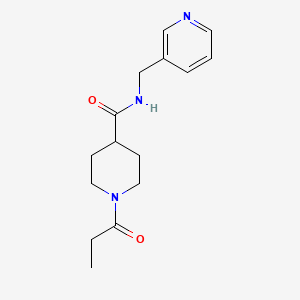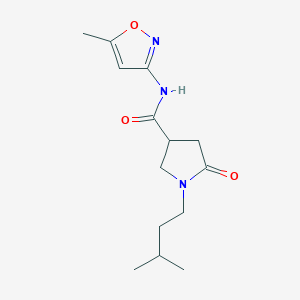
6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile, also known as OPLS-DA, is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile is not fully understood, but it is believed to act through the inhibition of key enzymes and signaling pathways involved in various cellular processes. It has been reported to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One of the main advantages of using 6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile in lab experiments is its high potency and selectivity towards specific targets, making it an ideal candidate for drug discovery. However, its limited solubility and stability in aqueous solutions can pose a challenge in certain experiments, and further optimization of its chemical properties is required to improve its efficacy.
未来方向
There are several future directions for the research and development of 6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile. One potential direction is to explore its potential applications in the field of material science, where it could be used as a building block for the synthesis of novel materials with unique properties. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and viral infections. Further research is also needed to optimize its chemical properties and improve its efficacy in lab experiments.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its potent anti-cancer, anti-inflammatory, and anti-viral activities make it an ideal candidate for drug discovery, and further research is needed to explore its full potential. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
合成方法
6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile can be synthesized through a multi-step process involving the reaction of 2-propylthio-4,6-dichloropyrimidine with phenylacetonitrile followed by oxidation and cyclization. The final product is obtained through purification and crystallization.
科学研究应用
6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been reported to exhibit potent anti-cancer, anti-inflammatory, and anti-viral activities, making it a promising candidate for the development of novel therapeutics.
属性
IUPAC Name |
6-oxo-4-phenyl-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-2-8-19-14-16-12(10-6-4-3-5-7-10)11(9-15)13(18)17-14/h3-7H,2,8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNOJGBHYDZSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-(1-pyrrolidinyl)pyridine](/img/structure/B6106102.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[4-(aminosulfonyl)phenyl]butanamide](/img/structure/B6106109.png)

![3-phenyl-1-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperidine](/img/structure/B6106116.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6106123.png)
![1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate](/img/structure/B6106131.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenylethyl)acetamide](/img/structure/B6106147.png)
![ethyl 2-[(3,3-diphenylpropanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6106156.png)
![methyl 5-{3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6106159.png)
![N-(3,4-dimethylphenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B6106172.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B6106199.png)
![4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B6106202.png)
